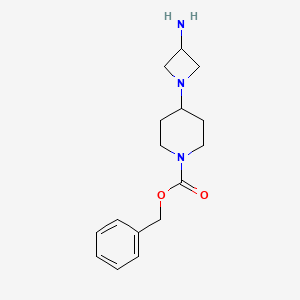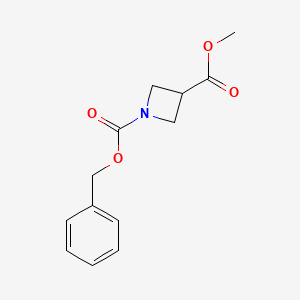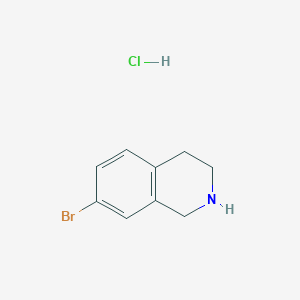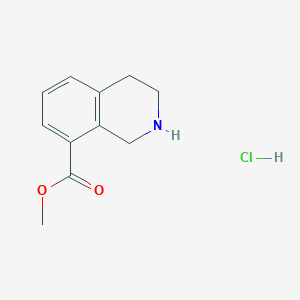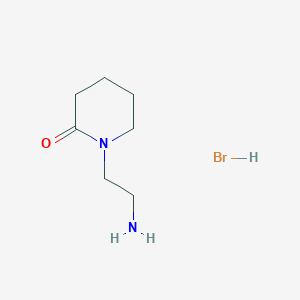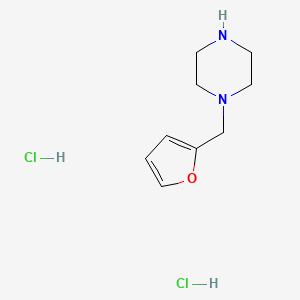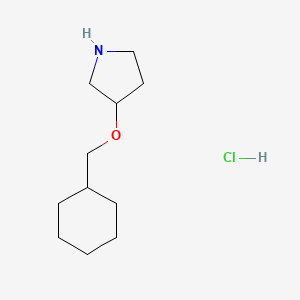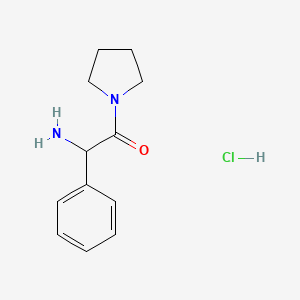
2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride
Vue d'ensemble
Description
“2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride” is a compound used for proteomics research . It has a molecular formula of C12H17ClN2O and a molecular weight of 240.73 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O.ClH/c13-11(10-6-2-1-3-7-10)12(15)14-8-4-5-9-14;/h1-3,6-7,11H,4-5,8-9,13H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its IUPAC name is 2-oxo-1-phenyl-2-(1-pyrrolidinyl)ethanamine hydrochloride .Applications De Recherche Scientifique
1. Asymmetric Catalysis
Chiral amino alcohols like 2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride are significant in asymmetric catalysis. They function as ligands in transition metal complexes that catalyze the hydroamination of aminoallenes to form chiral pyrrolidines (Reinheimer et al., 2016).
2. Synthesis of Pyrrolidines
This compound can be used in the synthesis of pyrrolidines. For instance, a series of 2-(α-hydroxyalkyl)azetidines were rearranged into pyrrolidines, demonstrating the compound's utility in creating functionalized pyrrolidines (Durrat et al., 2008).
3. Biological Activity Studies
Compounds with a similar structure have been studied for their biological activity. For example, 2-Piperidine and 2-pyrrolidine ethanones have been examined for their ability to inhibit blood platelet aggregation (Grisar et al., 1976).
4. Synthesis of Fluorescent Heterocycles
The compound plays a role in the synthesis of fluorescent heterocycles, such as annelated 2-amino pyridines, through a coupling-isomerization-enamine-addition-cyclocondensation sequence (Schramm et al., 2006).
5. Photocleavable Protecting Groups
It has potential application in the field of photocleavable protecting groups for primary alcohols, as demonstrated by similar compounds being used to protect deoxyribonucleosides (Coleman & Boyd, 1999).
6. Synthesis of Polysubstituted Pyrroles
This compound can be used in the synthesis of polysubstituted pyrroles, highlighting its significance in creating complex organic structures (Kumar et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific incidents occur .
Mécanisme D'action
Mode of Action
Without knowledge of the compound’s primary targets, it is challenging to explain its interaction with these targets and any resulting changes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Like many other compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and light exposure .
Propriétés
IUPAC Name |
2-amino-2-phenyl-1-pyrrolidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-11(10-6-2-1-3-7-10)12(15)14-8-4-5-9-14;/h1-3,6-7,11H,4-5,8-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKOTXMFKSASFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 4-[(2-aminoethyl)amino]piperidine-1-carboxylate dihydrochloride](/img/structure/B1521066.png)



